Enhanced Lipophilicity and Membrane Permeability vs. MTT and XTT
The substitution at the N3 position of the tetrazolium ring with a bulky, hydrophobic p-biphenyl group dramatically increases the compound's lipophilicity compared to the smaller methyl-thiazolyl group in MTT or the charged sulfonate groups in XTT. While direct experimental log P values are not reported, this structural difference is a primary determinant of cellular uptake and intracellular distribution. 2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride is soluble in DMSO and NMP but has limited aqueous solubility , indicating a partition coefficient (log P) significantly higher than the more hydrophilic MTT and XTT . This property facilitates its passive diffusion across the plasma membrane of eukaryotic cells and enhances its accumulation in hydrophobic cellular compartments like the inner mitochondrial membrane [1].
| Evidence Dimension | Lipophilicity (Inferred from Solubility Profile) |
|---|---|
| Target Compound Data | Limited water solubility; soluble in DMSO and NMP |
| Comparator Or Baseline | MTT: Soluble in water and polar organic solvents [2]. XTT: High water solubility due to sulfonate groups [3]. |
| Quantified Difference | Qualitative difference; target is significantly less water-soluble and more lipid-soluble than comparators. |
| Conditions | Solubility assessments at room temperature. |
Why This Matters
Higher lipophilicity can lead to more efficient cellular uptake in certain cell types and a distinct subcellular localization pattern, which directly influences the measured signal in viability assays.
- [1] Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry, 47(4), 236-242. View Source
- [2] PubChem. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Compound Summary. View Source
- [3] Scudiero, D. A., et al. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer Research, 48(17), 4827-4833. View Source
